(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a combination of furan, sulfonyl, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Furan-2-ylmethyl Sulfone: This can be achieved by reacting furan-2-ylmethanol with a sulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Derivatization: The furan-2-ylmethyl sulfone is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.
Thiophene Functionalization: Finally, the piperidin-1-yl derivative is coupled with a thiophene-3-ylmethanone precursor using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can be used as a building block for the synthesis of more complex molecules
Biology
This compound may be explored for its potential biological activity. The presence of furan, piperidine, and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The combination of different functional groups may result in compounds with unique therapeutic effects.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The furan and thiophene rings may participate in π-π interactions, while the sulfonyl and piperidine groups could form hydrogen bonds or ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(4-(Furan-2-ylmethyl)piperidin-1-yl)(thiophen-3-yl)methanone: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(benzyl)methanone: Contains a benzyl group instead of a thiophene ring, which could alter its electronic properties and interactions.
Uniqueness
The presence of both furan and thiophene rings, along with the sulfonyl and piperidine groups, makes (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone unique
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c17-15(12-5-9-21-10-12)16-6-3-14(4-7-16)22(18,19)11-13-2-1-8-20-13/h1-2,5,8-10,14H,3-4,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPOEPKWDUARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.